tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
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Overview
Description
tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives or reduced to form more saturated compounds.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products:
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Isoquinoline derivatives.
Reduction Products: Saturated tetrahydroisoquinoline derivatives.
Hydrolysis Products: Corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The bromine atom and the carbamate group may play a role in its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the nature of the aromatic or heterocyclic ring system.
- Reactivity: The presence of different substituents and ring systems can influence their reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.
Properties
Molecular Formula |
C14H19BrN2O2 |
---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-12-10-6-7-16-8-9(10)4-5-11(12)15/h4-5,16H,6-8H2,1-3H3,(H,17,18) |
InChI Key |
OUZSTMFFZIAMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1CCNC2)Br |
Origin of Product |
United States |
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